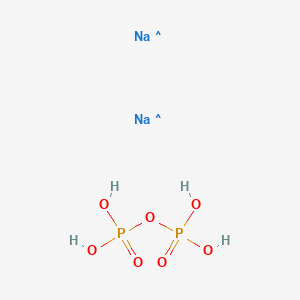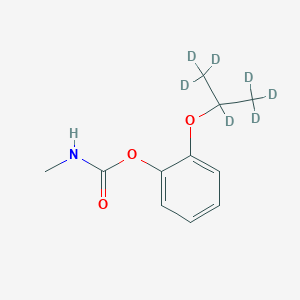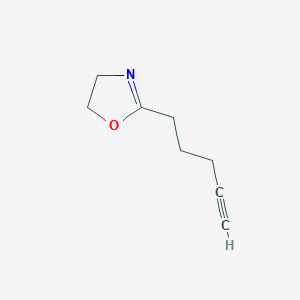
5-(4,6-Dichloro-s-triazin-2-ylamino)fluorescein hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4,6-Dichloro-s-triazin-2-ylamino)fluorescein hydrochloride is a fluorescent dye commonly used in various scientific research applications. This compound is known for its ability to covalently bind to proteins and other biomolecules, making it a valuable tool in biochemistry and molecular biology. Its fluorescence properties allow for the visualization and tracking of biological processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4,6-Dichloro-s-triazin-2-ylamino)fluorescein hydrochloride typically involves the reaction of fluorescein with 4,6-dichloro-1,3,5-triazine. The reaction is carried out in an aqueous medium, often under basic conditions to facilitate the nucleophilic substitution of the chlorine atoms on the triazine ring by the amino group of fluorescein. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The product is then purified through crystallization or chromatography techniques to obtain the desired compound in its hydrochloride salt form.
Analyse Chemischer Reaktionen
Types of Reactions
5-(4,6-Dichloro-s-triazin-2-ylamino)fluorescein hydrochloride primarily undergoes substitution reactions due to the presence of reactive chlorine atoms on the triazine ring. These reactions can be nucleophilic or electrophilic, depending on the reagents used.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines and thiols. The reactions are typically carried out in aqueous or organic solvents under basic conditions.
Electrophilic Substitution: Electrophiles such as halogens can react with the compound under acidic conditions.
Major Products
The major products of these reactions are derivatives of the original compound, where the chlorine atoms on the triazine ring are replaced by other functional groups. These derivatives can have varied properties and applications depending on the substituents introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 5-(4,6-Dichloro-s-triazin-2-ylamino)fluorescein hydrochloride is used as a labeling reagent for the detection and quantification of various analytes. Its fluorescent properties make it ideal for use in spectroscopic and chromatographic techniques.
Biology
In biological research, this compound is widely used for labeling proteins, nucleic acids, and other biomolecules. It allows researchers to track the localization and interaction of these molecules within cells and tissues using fluorescence microscopy and flow cytometry.
Medicine
In medical research, the compound is used in diagnostic assays and imaging techniques. Its ability to bind specifically to certain biomolecules makes it useful in the detection of diseases and monitoring of therapeutic interventions.
Industry
In industrial applications, this compound is used in the development of fluorescent probes and sensors. These tools are essential in quality control processes and environmental monitoring.
Wirkmechanismus
The mechanism of action of 5-(4,6-Dichloro-s-triazin-2-ylamino)fluorescein hydrochloride involves its ability to form covalent bonds with amino groups on proteins and other biomolecules. This covalent attachment is facilitated by the reactive triazine ring, which undergoes nucleophilic substitution reactions. Once bound, the compound’s fluorescent properties allow for the visualization and tracking of the labeled molecules. The fluorescence is due to the fluorescein moiety, which absorbs light at a specific wavelength and emits light at a longer wavelength, making it detectable by fluorescence-based instruments.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluorescein Isothiocyanate (FITC): Another widely used fluorescent dye that reacts with amine groups on biomolecules.
Rhodamine B: A fluorescent dye with similar applications but different spectral properties.
Alexa Fluor Dyes: A series of fluorescent dyes with varying wavelengths and higher photostability compared to fluorescein derivatives.
Uniqueness
5-(4,6-Dichloro-s-triazin-2-ylamino)fluorescein hydrochloride is unique due to its specific reactivity with amino groups and its stability under various conditions. Unlike some other fluorescent dyes, it forms stable covalent bonds, ensuring that the fluorescence signal remains intact during experimental procedures. Additionally, its spectral properties make it suitable for use in a wide range of fluorescence-based applications.
This compound’s versatility and reliability make it an invaluable tool in scientific research, contributing to advancements in various fields.
Eigenschaften
Molekularformel |
C23H13Cl3N4O5 |
|---|---|
Molekulargewicht |
531.7 g/mol |
IUPAC-Name |
5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid;hydrochloride |
InChI |
InChI=1S/C23H12Cl2N4O5.ClH/c24-21-27-22(25)29-23(28-21)26-10-1-4-13(16(7-10)20(32)33)19-14-5-2-11(30)8-17(14)34-18-9-12(31)3-6-15(18)19;/h1-9,30H,(H,32,33)(H,26,27,28,29);1H |
InChI-Schlüssel |
CEKSHCAIHGNWBK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1NC2=NC(=NC(=N2)Cl)Cl)C(=O)O)C3=C4C=CC(=O)C=C4OC5=C3C=CC(=C5)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![sodium;[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R)-5-acetamido-6-hydroxy-2-(hydroxymethyl)-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] sulfate](/img/structure/B12058395.png)





![2,10-Dihydroxy-dibenzo[a,j]perylene-8,16-dione](/img/structure/B12058437.png)

![5-(2-furyl)-4-({(E)-[4-(pentyloxy)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B12058455.png)
